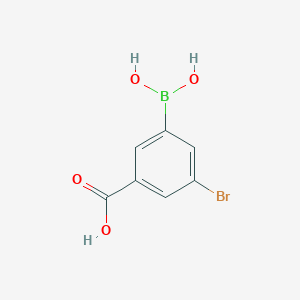

3-Borono-5-bromobenzoic acid

Descripción general

Descripción

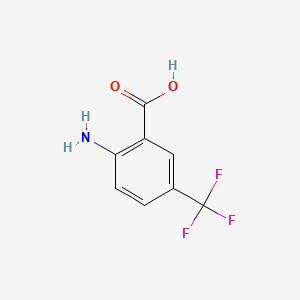

3-Borono-5-bromobenzoic acid is a boron-containing compound that is of interest due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss 3-borono-5-bromobenzoic acid, they do provide insights into the chemistry of related boronic acids and bromobenzoic acids, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of boron-containing aromatic compounds can be complex, involving multiple steps and careful control of reaction conditions. For example, the synthesis of a boron-doped polycyclic aromatic hydrocarbon was achieved through a multistep sequence including a Peterson olefination and an Si/B exchange reaction . Similarly, the synthesis of 3-bromo-5-iodobenzoic acid involved chelation and linking by uranyl units to form a coordination polymer . These examples suggest that the synthesis of 3-borono-5-bromobenzoic acid would likely require a multistep approach, potentially involving halogenation and boronation steps.

Molecular Structure Analysis

The molecular structure of boron-containing compounds can be influenced by the presence of the boron atom. For instance, the boron-doped polycyclic aromatic hydrocarbon mentioned earlier exhibited a planarized structure due to a Friedel–Crafts reaction . The uranyl coordination polymer with 3-bromo-5-iodobenzoic acid displayed a one-dimensional structure that was assembled into a three-dimensional network through halogen bonding . These findings suggest that 3-borono-5-bromobenzoic acid could also exhibit interesting structural features, potentially influencing its reactivity and binding properties.

Chemical Reactions Analysis

Boron-containing compounds are known for their versatile reactivity. The halodeboronation of aryl boronic acids to form aryl bromides and chlorides has been demonstrated, indicating that boronic acids can participate in halogenation reactions . Additionally, boronic acids can be detected through their interaction with fluorescent probes, which interrupts excited-state intramolecular proton transfer . This property could be exploited in the detection and monitoring of reactions involving 3-borono-5-bromobenzoic acid.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis

Optical Properties Tuning in Metal-Organic Frameworks

3-Borono-5-bromobenzoic acid derivatives, like 5-boronoisophthalic acid, are used to modify the optical properties of lanthanide metal-organic frameworks (LMOFs). These modifications improve the selectivity of LMOFs for the determination of specific ions, such as fluoride ions. The presence of electron-deficient boric acid in these compounds decreases the energy transfer efficiency in LMOFs, allowing dual emission from both the ligand and lanthanide ions. This property is significant for the ratiometric fluorescent detection of ions, showcasing the potential of boron-containing compounds in sensing applications (Zhong-Rui Yang et al., 2017).

Catalysis in Organic Reactions

Boronic acids, including those derived from 3-borono-5-bromobenzoic acid, are versatile in catalyzing various organic reactions. They are utilized in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. Specific boronic acid catalysts, such as 3-borono-BINOL, enable these reactions to proceed in a highly enantioselective manner. This capability opens new pathways to synthesize densely functionalized cyclohexanes, which are valuable in various chemical syntheses (T. Hashimoto et al., 2015).

Detection and Sensing Applications

Boronic acids derived from 3-borono-5-bromobenzoic acid can be used to detect other boron-containing compounds. This detection is achieved through the interruption of excited-state intramolecular proton transfer (ESIPT) in specific compounds. This method demonstrates high sensitivity and selectivity, making it useful for monitoring synthetic reactions and detecting boron-containing compounds on solid supports (Matthew R. Aronoff et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

3-borono-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBLIPMCDMSOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466951 | |

| Record name | 3-Borono-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Borono-5-bromobenzoic acid | |

CAS RN |

913835-73-1 | |

| Record name | 3-Borono-5-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Borono-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

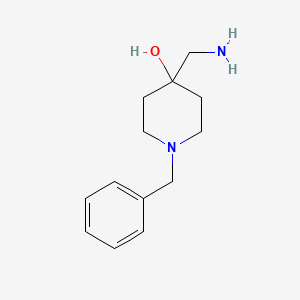

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

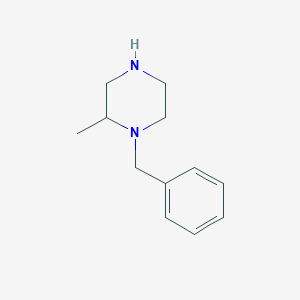

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

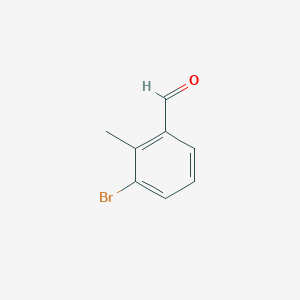

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

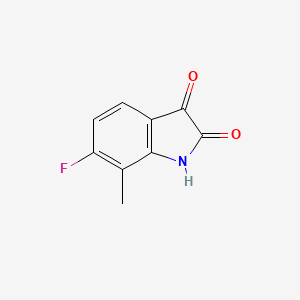

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)